2-[(difluoromethyl)sulfanyl]-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Description
2-[(Difluoromethyl)sulfanyl]-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with a unique structure that includes a difluoromethyl group, a phenyl ring, and a tetrahydrobenzothieno pyrimidinone core
Properties
Molecular Formula |
C17H14F2N2OS2 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
2-(difluoromethylsulfanyl)-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H14F2N2OS2/c18-16(19)24-17-20-14-13(11-8-4-5-9-12(11)23-14)15(22)21(17)10-6-2-1-3-7-10/h1-3,6-7,16H,4-5,8-9H2 |
InChI Key |
IDDGZERLIXZURK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=CC=C4)SC(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(difluoromethyl)sulfanyl]-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases, such as sodium hydride, and polar aprotic solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors to enhance reaction efficiency and control, as well as the development of more environmentally friendly reaction conditions to minimize waste and reduce the use of hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
2-[(Difluoromethyl)sulfanyl]-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the difluoromethyl position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require strong nucleophiles like sodium thiolate or potassium fluoride .
Major Products
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The structure's unique features allow it to interact with biological targets involved in tumor growth and proliferation. For instance, compounds with similar structures have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
- Mechanism of Action : The compound may act by modulating signaling pathways associated with cancer cell survival. Its ability to form hydrogen bonds and interact with specific enzymes makes it a candidate for further investigation in targeted therapy.
-
Case Studies :
- In vitro studies have demonstrated that derivatives of the benzothieno[2,3-d]pyrimidine scaffold exhibit selective cytotoxicity against cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects associated with conventional chemotherapy.
Antimicrobial Properties
The compound's structural characteristics suggest potential activity against a range of microbial pathogens. Sulfur-containing compounds are known for their antimicrobial properties, making this compound a candidate for developing new antibiotics.
- Spectrum of Activity : Preliminary tests indicate efficacy against both Gram-positive and Gram-negative bacteria. This broad-spectrum activity is essential in addressing the growing concern of antibiotic resistance.
- Research Findings : Studies have shown that modifications to the difluoromethyl group can enhance antimicrobial activity, suggesting a structure-activity relationship that can be exploited for drug design.
Organic Electronics
The unique electronic properties of 2-[(difluoromethyl)sulfanyl]-3-phenyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one make it suitable for applications in organic electronics.
- Conductivity : The presence of fluorine atoms can enhance the electron-withdrawing ability of the compound, potentially improving its conductivity when used in organic semiconductors.
- Case Studies : Research has indicated that incorporating this compound into polymer matrices can lead to improved charge transport properties, making it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Summary Table of Applications
| Application Area | Specific Use Cases | Research Findings |
|---|---|---|
| Anticancer | Targeting cancer cell proliferation | Induces apoptosis; selective cytotoxicity |
| Antimicrobial | Broad-spectrum antibiotic development | Effective against Gram-positive and Gram-negative bacteria |
| Organic Electronics | Use in OLEDs and OPVs | Enhanced conductivity through structural modifications |
Mechanism of Action
The mechanism of action of 2-[(difluoromethyl)sulfanyl]-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The difluoromethyl group can enhance the compound’s binding affinity to these targets, leading to increased biological activity. The molecular pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Fluorobenzyl)sulfanyl]-3-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 2-[(2,5-Dimethylbenzyl)sulfanyl]-3-ethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 2-[(2,6-Difluorobenzyl)sulfanyl]-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
The uniqueness of 2-[(difluoromethyl)sulfanyl]-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one lies in its difluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable scaffold for drug discovery and development .
Biological Activity
The compound 2-[(difluoromethyl)sulfanyl]-3-phenyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one is a member of the benzothienopyrimidine class and has garnered interest due to its potential biological activities. This article reviews the available literature on its biological properties, including antibacterial, antiviral, and cytotoxic activities.
Chemical Structure and Properties
The molecular formula of this compound is , indicating the presence of a difluoromethyl group and a sulfanyl moiety. The structural characteristics contribute to its biological activity and potential therapeutic applications.
Antibacterial Activity
Research indicates that derivatives of benzothienopyrimidines exhibit significant antibacterial properties. In a study assessing various derivatives against multi-resistant strains of Escherichia coli and Staphylococcus aureus, certain compounds demonstrated notable efficacy. While specific data for the target compound is limited, related structures have shown promising results:
Antiviral Activity
The antiviral potential of similar compounds has been documented, with some derivatives showing inhibitory effects against various viruses. For example, derivatives tested against HEL cell cultures exhibited IC50 values ranging from 11 to 20 μM, indicating moderate antiviral activity. While no direct studies on the target compound's antiviral activity are available, its structural analogs suggest potential efficacy in this area .
Cytotoxicity
Cytotoxicity assays have been conducted on related compounds to assess their effects on cancer cell lines. Some derivatives demonstrated low micromolar IC50 values against human T-lymphocyte (CEM) tumor cells and murine leukemia cells (L1210). The most potent compounds in these studies were structurally similar to the target compound, highlighting its potential as a cytotoxic agent .
Case Studies
- Antibacterial Screening : A series of benzothienopyrimidine derivatives were synthesized and screened for antibacterial activity. The results indicated that modifications at specific positions significantly influenced their efficacy against resistant bacterial strains .
- Cytotoxicity Evaluation : In another study focusing on thienopyrimidine derivatives, several compounds showed promising cytotoxic effects in vitro. The structure-activity relationship (SAR) analysis suggested that the presence of certain functional groups enhanced their potency against cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
